molecular formula C10H21NO B13344218 1-((Butylamino)methyl)cyclopentan-1-ol

1-((Butylamino)methyl)cyclopentan-1-ol

Cat. No.: B13344218
M. Wt: 171.28 g/mol
InChI Key: HOYVGPYNDAMTGM-UHFFFAOYSA-N
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Description

1-((Butylamino)methyl)cyclopentan-1-ol is a cyclic compound that has garnered attention due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by a cyclopentane ring substituted with a butylamino group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Butylamino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with butylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process generally includes:

    Raw Materials: Cyclopentanone, butylamine, and a reducing agent

    Reaction Conditions: Controlled temperature and pressure to ensure consistent product quality

    Purification: Techniques such as distillation or crystallization to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

1-((Butylamino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated alcohol.

    Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride

    Substitution: Conditions may include the use of halogenating agents or nucleophiles

Major Products

    Oxidation: Formation of cyclopentanone derivatives

    Reduction: Formation of more saturated alcohols

    Substitution: Formation of various substituted cyclopentane derivatives

Scientific Research Applications

1-((Butylamino)methyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((Butylamino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclopentanol: A similar compound with a methyl group instead of a butylamino group.

    1-((Tert-butylamino)methyl)cyclopentan-1-ol: A compound with a tert-butylamino group instead of a butylamino group.

Uniqueness

1-((Butylamino)methyl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(butylaminomethyl)cyclopentan-1-ol

InChI

InChI=1S/C10H21NO/c1-2-3-8-11-9-10(12)6-4-5-7-10/h11-12H,2-9H2,1H3

InChI Key

HOYVGPYNDAMTGM-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1(CCCC1)O

Origin of Product

United States

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